molecular formula C23H22FN5O2S B2397476 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-14-4

2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2397476
CAS No.: 1028685-14-4
M. Wt: 451.52
InChI Key: AODPFAACLVRMKF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazoquinazolinone class, characterized by a fused bicyclic core (imidazo[1,2-c]quinazolinone) with a 5-thioxo group. A propyl linker connects the core to a 4-(4-fluorophenyl)piperazine moiety, a structural feature common in neuropharmacological agents targeting serotonin or dopamine receptors .

Properties

CAS No.

1028685-14-4

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.52

IUPAC Name

2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H22FN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2

InChI Key

AODPFAACLVRMKF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperazine moiety which is known for its versatility in medicinal chemistry.
  • An imidazoquinazolinone core , which is often associated with various pharmacological activities.
  • A thioxo group , which may enhance its reactivity and biological interactions.

Research indicates that compounds containing piperazine and imidazoquinazolinone structures can interact with multiple biological targets:

  • Monoamine Oxidase Inhibition : The piperazine moiety has been linked to the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters. In studies, derivatives of piperazine have shown significant inhibitory effects on MAO-B with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Tyrosinase Inhibition : Compounds similar to the target molecule have demonstrated competitive inhibition of tyrosinase, an enzyme involved in melanin production. This property is particularly valuable for developing treatments for hyperpigmentation disorders .
  • Cytotoxicity Studies : The compound's effects on cancer cell lines have been explored, revealing varying degrees of cytotoxicity. For instance, related piperazine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblast cells .

Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of the target compound:

  • Inhibitory Potency : A study on piperazine derivatives indicated that modifications to the phenyl ring significantly affect MAO-B inhibition potency. For example, substitutions at specific positions on the phenyl ring led to enhanced selectivity and potency .
  • Molecular Docking Studies : Computational analyses have shown favorable binding interactions between these compounds and their target enzymes, supporting experimental findings of their inhibitory effects .

Case Studies

  • Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives similar to the target compound were evaluated for their ability to protect neuronal cells from oxidative stress. Results indicated that certain modifications could enhance protective activity against neurotoxicity .
  • Antimelanogenic Activity : Another investigation focused on the antimelanogenic effects of piperazine derivatives on B16F10 melanoma cells. The findings suggested that these compounds could reduce melanin synthesis without inducing cytotoxicity .

Data Tables

Compound NameTarget EnzymeIC50 (µM)SelectivityReference
T6MAO-B0.013High
T3MAO-A1.57Moderate
Compound 26Tyrosinase0.18High

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. The compound has shown promise against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, modifications to the quinazoline structure can enhance cytotoxic effects, as evidenced by IC50 values in the low micromolar range.

Case Study Example

A study demonstrated that modifications to similar quinazoline derivatives resulted in improved antitumor activity. For example, compounds with specific substitutions on the quinazoline ring showed IC50 values of 18.79 µM against HepG2 cells, indicating potent anticancer properties .

Neuropharmacological Effects

The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives have been explored for their effects on neurotransmitter systems and could be beneficial in treating psychiatric disorders or neurodegenerative diseases.

Relevant Research

Studies have indicated that piperazine derivatives can act as serotonin receptor modulators, which may provide therapeutic avenues for conditions such as anxiety and depression. The incorporation of fluorinated phenyl groups may enhance receptor affinity and selectivity .

Antimicrobial Properties

Emerging studies suggest that quinazoline derivatives possess antimicrobial properties. The thioxo group may contribute to this activity by interfering with microbial metabolism or cell wall synthesis.

Experimental Findings

In vitro assays have shown that certain quinazoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect opens up possibilities for developing new antibiotics from this class of compounds .

Synthetic Pathways

The synthesis of 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves several steps, typically beginning with the formation of the piperazine derivative followed by cyclization reactions to form the quinazoline core.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Step 1AlkylationPiperazine derivative
Step 2CyclizationThioacetamide
Step 3FunctionalizationVarious electrophiles

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in three key regions: (1) substituents on the piperazine-linked phenyl ring, (2) core heterocycle modifications, and (3) functional group additions (e.g., sulfonyl groups). Below is a detailed analysis:

Modifications to the Piperazine-Linked Aromatic Ring

Variations in the aryl substituent on the piperazine moiety significantly alter electronic and steric properties, impacting receptor affinity and pharmacokinetics.

Compound Name Substituent Molecular Formula Molecular Weight Key Differences Evidence ID
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one 3-chlorophenyl C₂₃H₂₂ClN₅O₂S 467.97 Chlorine at meta position increases lipophilicity; may reduce metabolic stability compared to fluorine.
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one Phenyl (no halogen) C₂₃H₂₃N₅O₂S 457.53 Lack of electron-withdrawing substituent may decrease receptor binding affinity.
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one 4-fluorophenyl (benzotriazinone core) C₂₀H₁₉FN₆O₂ 394.40 Benzotriazinone core replaces imidazoquinazolinone, altering π-π stacking interactions.

Key Insight: The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, offering advantages over chloro or non-halogenated analogs .

Core Heterocycle Modifications

Replacing the imidazoquinazolinone core with other heterocycles diversifies biological activity:

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences Evidence ID
2-(Diethylamino)-3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidine C₂₃H₂₇N₅O₂S 457.56 Thienopyrimidine core may enhance kinase inhibition but reduce CNS penetration.
3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one Chromenone C₁₉H₁₈FN₃O₃S 403.43 Chromenone core introduces oxygen heteroatom, affecting solubility and redox properties.
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone Indole-thiazole hybrid C₂₆H₂₃FN₆O₂S 502.56 Multi-heterocyclic structure expands target selectivity but increases synthetic complexity.

Key Insight: The imidazoquinazolinone core in the target compound provides a rigid scaffold for receptor binding, distinct from more flexible or polar heterocycles .

Functional Group Additions

Addition of sulfonyl or morpholine groups modulates electronic and steric profiles:

Compound Name Functional Group Molecular Formula Molecular Weight Key Differences Evidence ID
3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one Sulfonyl C₂₂H₂₂FN₅O₃S 479.50 Sulfonyl group increases acidity and hydrogen-bonding capacity, potentially enhancing enzyme inhibition.
3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Morpholine C₂₉H₃₄ClN₅O₂S 576.13 Morpholine improves solubility but may reduce blood-brain barrier penetration.

Key Insight : The target compound’s lack of polar substituents (e.g., sulfonyl) suggests optimized lipophilicity for CNS targets compared to more hydrophilic analogs .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires a systematic approach using Design of Experiments (DoE) to minimize trial-and-error. Key parameters include:

  • Temperature control : Critical for minimizing side reactions (e.g., thermal degradation of the thioxo group) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates, while ethanol aids recrystallization .
  • Catalysts : Acid/base catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in heterocyclic ring formation .

Example Experimental Design Table:

ParameterRange TestedOptimal Condition
Reaction Temperature60–100°C80°C
SolventDMF, DMSO, EthanolDMF
Catalyst Loading0.5–2.0 mol%1.5 mol%

Statistical methods like factorial design (e.g., 2^3 factorial) help identify interactions between variables .

Basic: Which analytical techniques are essential for characterizing this compound and monitoring reaction progress?

Answer:

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate intermediates and detect impurities .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) for rapid monitoring of reaction completion .
  • NMR/HRMS : Confirm structural integrity, particularly for the fluorophenyl and piperazine moieties .

Critical Data Checkpoints:

  • Retention time shifts in HPLC indicate incomplete reactions.
  • Mass accuracy (HRMS) within ±2 ppm ensures correct molecular formula .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure (potential irritant) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations : Predict reactivity of the thioxo group and piperazine ring using DFT (e.g., B3LYP/6-31G*) to model electron density .
  • Molecular Docking : Screen against targets like serotonin receptors (5-HT1A) due to the fluorophenyl-piperazine pharmacophore .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .

Example Workflow:

Generate 3D conformers with AutoDock Vina .

Validate binding poses using PyMOL and LigPlot+ .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variability sources .
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .
  • Statistical Validation : Apply ANOVA to assess significance of divergent results (p < 0.05 threshold) .

Case Study: Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays.

Advanced: How can researchers identify novel biological targets for this compound?

Answer:

  • Chemoproteomics : Use photoaffinity probes to capture interacting proteins in live cells .
  • Transcriptomics : Profile gene expression changes (RNA-seq) in treated vs. untreated cancer cell lines .
  • SPR Biosensors : Measure real-time binding kinetics to immobilized receptors (e.g., dopamine D2) .

Target Prioritization Table:

Target ClassAssay TypeHit Rate (%)
KinasesATP-competitive12%
GPCRscAMP inhibition28%

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thioxo group .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the imidazoquinazolinone ring .
  • Solvent Stability : Avoid DMSO for long-term storage due to gradual oxidation .

Advanced: How can reaction engineering improve scalability for preclinical studies?

Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Membrane Separation : Purify intermediates using nanofiltration (MWCO 300 Da) to replace column chromatography .
  • Process Control : Implement PAT (Process Analytical Technology) with in-line FTIR for real-time monitoring .

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